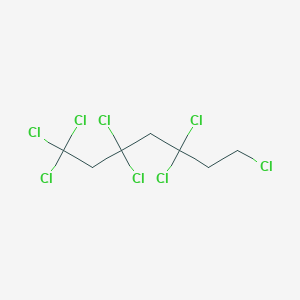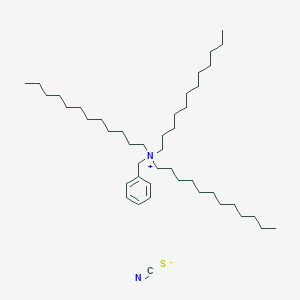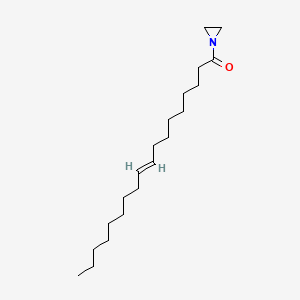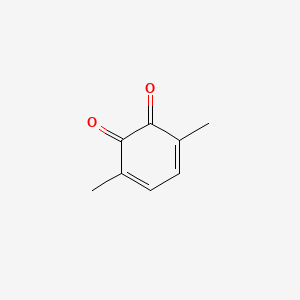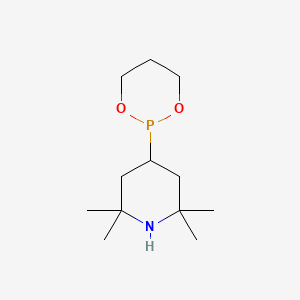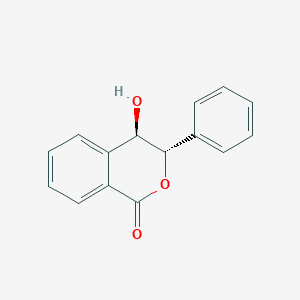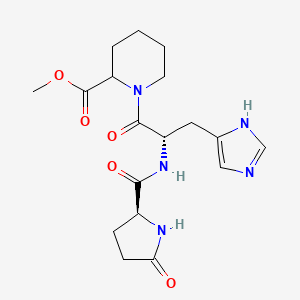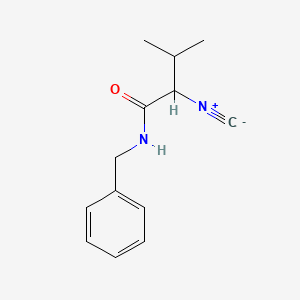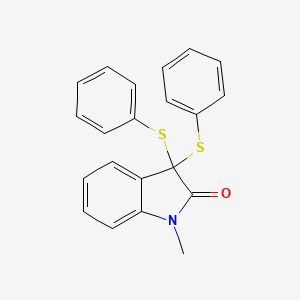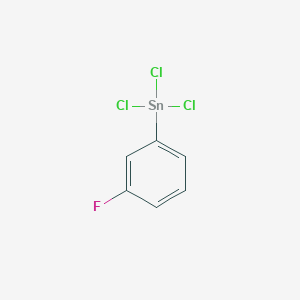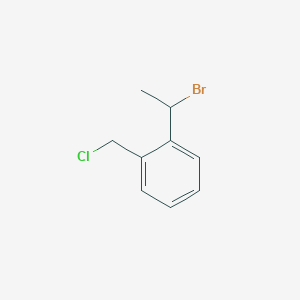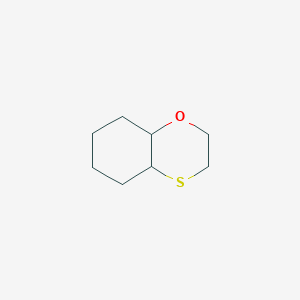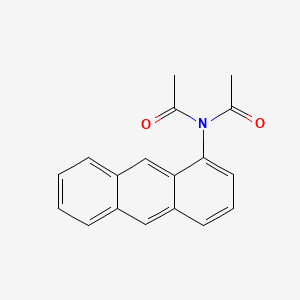
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in disinfection and antimicrobial activities. This compound is characterized by its unique structure, which includes two diethylmethylammonium groups connected by a sulfinyl bridge and two iodide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) typically involves the reaction of diethylmethylamine with a sulfinyl-containing compound under controlled conditions. The reaction is carried out in the presence of iodide ions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like water or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl and sulfide derivatives, as well as various substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Explored for its potential use as a disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mecanismo De Acción
The mechanism of action of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The sulfinyl group enhances its antimicrobial activity by increasing its affinity for microbial cells. The iodide ions also contribute to its antimicrobial properties by releasing iodine, which further disrupts microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used as a surfactant and antimicrobial agent.
Uniqueness
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is unique due to its sulfinyl bridge, which enhances its antimicrobial activity. The presence of iodide ions also distinguishes it from other quaternary ammonium compounds, providing additional antimicrobial effects.
Propiedades
Número CAS |
63951-30-4 |
|---|---|
Fórmula molecular |
C14H34I2N2OS |
Peso molecular |
532.31 g/mol |
Nombre IUPAC |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfinyl]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C14H34N2OS.2HI/c1-7-15(5,8-2)11-13-18(17)14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
OJTFRASCEXKERE-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


